3-Chlorooctane

概述

描述

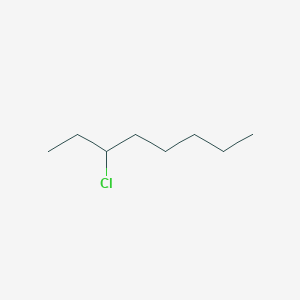

3-Chlorooctane is an organic compound with the molecular formula C8H17Cl. It belongs to the class of alkyl halides, where a chlorine atom is substituted at the third carbon of an octane chain. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and various chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions: 3-Chlorooctane can be synthesized through the radical halogenation of octane. The process involves the following steps:

Initiation: A chlorine molecule (Cl2) is dissociated into two chlorine radicals (Cl·) using ultraviolet light or heat.

Propagation: The chlorine radical abstracts a hydrogen atom from octane, forming a 3-octyl radical. This radical then reacts with another chlorine molecule to form this compound and another chlorine radical.

Termination: The reaction is terminated when two radicals combine to form a stable molecule.

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through the chlorination of octane in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at elevated temperatures to ensure complete conversion.

化学反应分析

Types of Reactions: 3-Chlorooctane undergoes several types of chemical reactions, including:

Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reacting this compound with sodium hydroxide (NaOH) results in the formation of 3-octanol.

Elimination Reactions: When treated with a strong base like potassium tert-butoxide (KOtBu), this compound can undergo dehydrohalogenation to form 3-octene.

Reduction: The compound can be reduced to octane using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH), aqueous or alcoholic medium, reflux conditions.

Elimination Reactions: Potassium tert-butoxide (KOtBu), high temperature.

Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, room temperature.

Major Products:

Nucleophilic Substitution: 3-Octanol

Elimination Reactions: 3-Octene

Reduction: Octane

科学研究应用

Organic Synthesis

3-Chlorooctane serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in:

- Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, facilitating the formation of other functional groups. For instance, reacting with sodium hydroxide yields 3-octanol.

- Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide, it can undergo dehydrohalogenation to form 3-octene.

- Reduction Reactions: It can be reduced to octane using reducing agents like lithium aluminum hydride (LiAlH4) .

Biological Studies

Research involving this compound has implications in biological systems, particularly concerning the toxicity and metabolic pathways of alkyl halides. This compound can be used to study:

- The effects of chlorinated hydrocarbons on cellular processes.

- Mechanisms of toxicity and potential metabolic pathways in living organisms .

Pharmaceutical Applications

While not directly used as a pharmaceutical agent, this compound can act as a precursor in the synthesis of various chlorinated pharmaceuticals. Chlorinated compounds are prevalent in medicinal chemistry; over 250 FDA-approved drugs contain chlorine due to its ability to enhance biological activity and stability . The introduction of chlorine into drug molecules often improves their pharmacological properties.

Industrial Uses

In industrial applications, this compound is utilized in the production of:

- Surfactants: Used for their surface-active properties.

- Lubricants: Enhancing performance in mechanical applications.

- Specialty Chemicals: Serving as a building block for various chemical syntheses .

Case Study 1: Synthesis of Chlorinated Pharmaceuticals

A study highlighted the significance of chlorinated compounds in drug development. Researchers synthesized various heterocyclic compounds using chlorinated intermediates, including this compound, which demonstrated enhanced antibacterial activity against pathogens like E. coli . The presence of chlorine was found to significantly improve the biological activity of these compounds.

Case Study 2: Environmental Impact Studies

Research has also focused on understanding the environmental impact and toxicity mechanisms associated with chlorinated hydrocarbons, including this compound. These studies provide insights into how such compounds interact within biological systems and their potential effects on human health and ecosystems .

作用机制

The primary mechanism of action for 3-chlorooctane involves nucleophilic substitution reactions. The chlorine atom, being electronegative, creates a partial positive charge on the carbon atom it is attached to, making it susceptible to attack by nucleophiles. This leads to the substitution of the chlorine atom with the nucleophile, forming a new compound.

相似化合物的比较

1-Chlorooctane: Chlorine is substituted at the first carbon.

2-Chlorooctane: Chlorine is substituted at the second carbon.

4-Chlorooctane: Chlorine is substituted at the fourth carbon.

Comparison:

Reactivity: 3-Chlorooctane is more reactive in nucleophilic substitution reactions compared to 1-chlorooctane and 2-chlorooctane due to the position of the chlorine atom.

Physical Properties: The boiling points and densities of these compounds vary slightly due to the position of the chlorine atom.

Applications: While all these compounds are used in organic synthesis, this compound is particularly favored for studying substitution reactions due to its balanced reactivity.

生物活性

3-Chlorooctane, a chlorinated organic compound with the chemical formula C8H17Cl, has garnered attention in various fields of research due to its biological activity and potential environmental impact. This article provides a comprehensive overview of the biological activity associated with this compound, including its degradation pathways, toxicity, and relevant case studies.

- Chemical Name : this compound

- Molecular Formula : C8H17Cl

- CAS Number : 33575-76-9

Biological Activity Overview

This compound is primarily studied for its role as a potential environmental contaminant and its interaction with microbial communities. Its biological activity is largely influenced by its chlorinated structure, which can affect its degradation pathways and toxicity.

Microbial Degradation

Research indicates that this compound can be biodegraded by specific bacterial strains. The degradation process typically involves the following pathways:

- Chlorocatechol Pathway : Many bacteria utilize this pathway to metabolize chlorinated compounds, including this compound. The initial step often involves dioxygenase enzymes that cleave the chlorinated aromatic ring.

- Meta-Cleavage Pathway : This alternative pathway is less common but can also be employed by certain bacteria to degrade chlorinated compounds.

Table 1: Microbial Strains Capable of Degrading this compound

| Bacterial Strain | Degradation Pathway | Maximum Specific Growth Rate (µmax) |

|---|---|---|

| Caballeronia spp. | Chlorocatechol | High |

| Paraburkholderia spp. | Chlorocatechol | Moderate |

| Cupriavidus spp. | Meta-cleavage | Low |

Toxicity and Environmental Impact

The toxicity of this compound is an area of concern, particularly regarding its effects on human health and the environment. Studies have shown that chlorinated hydrocarbons can exhibit various toxicological effects, including:

- Cytotoxicity : High concentrations of this compound can lead to cell damage and death in various organisms.

- Potential Carcinogenicity : Similar to other chlorinated compounds, there are concerns regarding the carcinogenic potential of this compound due to its structural similarity to known carcinogens.

Case Study Analysis

A case study involving the environmental assessment of a site contaminated with chlorinated hydrocarbons highlighted the need for understanding the biological activity of compounds like this compound. The study found that:

- Microbial Communities : Specific microbial communities adapted to degrade chlorinated compounds were identified at contaminated sites.

- Degradation Rates : The rate of degradation was influenced by environmental factors such as temperature, pH, and the presence of other nutrients.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Chlorooctane with high purity, and how can side reactions be minimized?

- Methodological Answer :

- Synthesis Optimization : Use controlled radical chlorination of octane via free-radical initiation (e.g., UV light or AIBN) in the presence of Cl₂ or sulfuryl chloride (SO₂Cl₂). Monitor reaction temperature (40–60°C) to minimize over-chlorination .

- Purification : Employ fractional distillation under reduced pressure (e.g., 50–70°C at 20 mmHg) to isolate this compound from isomers. Validate purity using gas chromatography-mass spectrometry (GC/MS) with a non-polar capillary column (e.g., DB-5) .

- Side Reaction Mitigation : Introduce radical scavengers (e.g., hydroquinone) to terminate uncontrolled chain reactions. Confirm product identity via ¹H/¹³C NMR (e.g., δ ~3.5 ppm for CH₂Cl in ¹H NMR) .

Q. How can researchers safely handle this compound in laboratory settings, given its potential hazards?

- Methodological Answer :

- Safety Protocols : Use fume hoods for volatile handling; wear nitrile gloves and chemical-resistant aprons. Avoid skin contact due to potential lipid solubility and toxicity risks .

- Spill Management : Absorb small spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. For large spills, evacuate and contact hazardous material teams .

- Emergency Procedures : In case of ingestion, administer activated charcoal (1 g/kg body weight) and seek immediate medical attention. Provide SDS documentation to healthcare providers .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- GC/MS : Use electron ionization (70 eV) to fragment this compound; monitor m/z 106 (C₃H₆Cl⁺) and m/z 91 (C₇H₁₅⁺) for structural confirmation .

- NMR Analysis : In ¹³C NMR, expect signals at δ ~45 ppm (C-Cl) and δ ~25–35 ppm (adjacent CH₂ groups). Compare with NIST spectral libraries for isomer discrimination .

- IR Spectroscopy : Identify C-Cl stretches at 550–650 cm⁻¹ and C-H stretches at 2800–3000 cm⁻¹. Use ATR-FTIR for rapid phase identification .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ³⁶Cl) be utilized to study the environmental degradation pathways of this compound?

- Methodological Answer :

- Isotopic Tracer Design : Synthesize this compound with ³⁶Cl via nucleophilic substitution (e.g., K³⁶Cl with octanol-3-tosylate). Confirm isotopic enrichment via accelerator mass spectrometry (AMS) .

- Degradation Studies : Incubate labeled compound in soil/water microcosms under aerobic/anaerobic conditions. Track ³⁶Cl⁻ release via ion chromatography or scintillation counting to quantify dechlorination rates .

- Data Interpretation : Use δ³⁷Cl values to distinguish biotic vs. abiotic degradation. Biotic processes typically show kinetic fractionation (Δ³⁷Cl > +1.5‰) .

Q. What experimental strategies resolve contradictions in reported reaction kinetics of this compound in SN2 mechanisms?

- Methodological Answer :

- Controlled Replication : Standardize solvent polarity (e.g., DMSO vs. ethanol) and nucleophile concentration (e.g., NaI in acetone). Use stopped-flow UV-Vis to capture transient intermediates .

- Contradiction Analysis : Compare steric effects (e.g., 3° vs. 1° chlorides) using computational models (DFT) to assess transition state accessibility. Reconcile discrepancies via Eyring plots to evaluate activation parameters .

- Collaborative Validation : Share raw kinetic datasets (time vs. conversion) via open-access platforms for peer verification. Apply Grubbs’ test to identify outliers .

Q. How can researchers design a mixed-methods study to investigate this compound’s stability under extreme conditions (e.g., high temperature/pressure)?

- Methodological Answer :

- Experimental Design : Use autoclave reactors to simulate high-pressure thermal cracking (200–300°C, 50 bar). Analyze decomposition products via GC×GC-TOFMS for comprehensive volatile profiling .

- Data Integration : Combine quantitative LC-MS/MS data (for chlorinated byproducts) with qualitative FTIR/UV observations to construct degradation pathways. Apply principal component analysis (PCA) to identify dominant degradation factors .

- Ethical Considerations : Pre-screen degradation products for ecotoxicity using in silico tools (e.g., ECOSAR) to prioritize hazardous byproducts for further study .

属性

IUPAC Name |

3-chlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNJWLOOBINARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883649 | |

| Record name | Octane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-79-9 | |

| Record name | 3-Chlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。